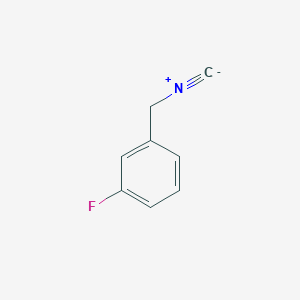

3-Fluorobenzylisocyanide

Description

3-Fluorobenzyl cyanide (CAS 501-00-8) is a fluorinated aromatic compound with a cyanide (-CN) functional group attached to the benzyl position. Its molecular formula is C₈H₆FN, with a molar mass of 135.14 g/mol. This compound is part of a broader class of fluorinated benzyl derivatives, which are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and material science . The fluorine substituent at the meta position (3rd carbon of the benzene ring) influences electronic and steric properties, affecting reactivity and applications.

Properties

IUPAC Name |

1-fluoro-3-(isocyanomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEOEYJEMVWLRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374568 | |

| Record name | 3-Fluorobenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602261-87-0 | |

| Record name | 3-Fluorobenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 602261-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobenzylisocyanide typically involves the reaction of 3-fluorobenzylamine with chloroform and potassium hydroxide. The reaction proceeds through the formation of an intermediate carbene, which subsequently reacts with the amine to form the isocyanide. The reaction conditions generally require a solvent such as dichloromethane and are carried out at room temperature.

Industrial Production Methods: While specific industrial production methods for 3-Fluorobenzylisocyanide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzylisocyanide undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Addition Reactions: The isocyanide group can participate in cycloaddition reactions, forming heterocyclic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Addition Reactions: Reagents like azides or nitriles in the presence of catalysts such as copper(I) iodide.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Fluorine-substituted benzyl derivatives.

Addition Reactions: Heterocyclic compounds such as triazoles.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemical Properties and Reactivity

The presence of the fluorine atom in 3-fluorobenzylisocyanide increases its electrophilicity, making it more reactive than non-fluorinated isocyanides. This reactivity allows it to participate in various chemical transformations, including:

- Substitution Reactions : Reacts with nucleophiles (e.g., amines, alcohols) to form ureas and carbamates.

- Addition Reactions : Engages with compounds containing active hydrogen, leading to carbamate formation.

- Cyclization Reactions : Under specific conditions, can undergo cyclization to yield heterocyclic compounds.

Medicinal Chemistry

3-Fluorobenzylisocyanide is increasingly studied for its potential as a pharmaceutical building block. Its ability to modify biomolecules makes it valuable in drug development. Some specific applications include:

- Anticancer Research : Compounds derived from 3-fluorobenzylisocyanide have shown promising activity against various cancer cell lines. For example, derivatives have exhibited significant inhibitory effects on cell proliferation in HeLa cells, suggesting potential as anticancer agents .

- Bioconjugation : The reactivity of 3-fluorobenzylisocyanide allows for the modification of proteins and peptides, facilitating the development of targeted therapies.

Organic Synthesis

In organic chemistry, 3-fluorobenzylisocyanide serves as a crucial intermediate for synthesizing complex molecules. Its utility includes:

- Synthesis of Heterocycles : The compound can be used to create diverse heterocycles that are prevalent in many biologically active compounds.

- Building Block for Agrochemicals : It is also employed in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.

Material Science

The compound's properties extend into material science where it is utilized in producing polyurethanes. These materials are important for various applications including foams, coatings, and adhesives due to their durability and versatility.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-Fluorobenzylisocyanide exerts its effects involves its ability to act as a ligand in coordination chemistry. The isocyanide group can coordinate with metal centers, forming stable complexes that can be used in catalysis and material science. The fluorine atom on the benzene ring also influences the electronic properties of the compound, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Commercial Availability and Pricing

Data from TCI Chemicals () highlights significant differences in cost and packaging:

| Compound | CAS Number | Package Size | Price (USD) | Price per Gram (USD) |

|---|---|---|---|---|

| 2-Fluorobenzyl Cyanide | 326-62-5 | 25 g | 3,300 | 132 |

| 3-Fluorobenzyl Cyanide | 501-00-8 | 5 g | 2,200 | 440 |

| 4-Fluorobenzyl Cyanide | 459-22-3 | 250 g | 10,800 | 43.2 |

Key Observations :

- 4-Fluorobenzyl cyanide is the most cost-effective isomer in bulk, priced at \$43.2/g for 250 g. This suggests higher demand or streamlined synthesis for the para isomer.

- 3-Fluorobenzyl cyanide is the most expensive per gram (\$440/g), likely due to smaller production scales or specialized applications.

Structural and Reactivity Differences

While the evidence lacks explicit data on physical properties (e.g., melting/boiling points), the positional effects of fluorine can be inferred:

- This may explain its prevalence in industrial applications.

- Meta isomer (3-fluoro) : The asymmetric substitution may lead to unique regioselectivity in cross-coupling reactions, making it valuable for synthesizing complex molecules.

- Ortho isomer (2-fluoro) : Steric hindrance near the benzyl group could reduce reactivity in certain reactions but may favor specific pathways, such as cyclizations.

Biological Activity

3-Fluorobenzylisocyanide is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

3-Fluorobenzylisocyanide belongs to the isocyanide family, characterized by the presence of an isocyanide functional group (-N≡C) attached to a benzyl moiety that contains a fluorine substituent. The presence of the fluorine atom may influence the compound's lipophilicity and reactivity, potentially enhancing its biological activity.

The biological activity of 3-fluorobenzylisocyanide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Isocyanides are known to interact with various enzymes, potentially inhibiting their activity. For instance, they can act as irreversible inhibitors by forming covalent bonds with active site residues.

- Modulation of Signaling Pathways : Some studies suggest that isocyanides can influence signaling pathways related to cell proliferation and apoptosis, making them candidates for anticancer therapies.

- Antimicrobial Activity : The structural characteristics of isocyanides often confer antimicrobial properties, which could be relevant for developing new antibacterial agents.

Biological Activity Studies

Several studies have investigated the biological activities of 3-fluorobenzylisocyanide. Below are key findings from recent research:

Case Studies

- Anticancer Potential : A case study conducted on the effects of 3-fluorobenzylisocyanide on human cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. Flow cytometric analysis confirmed increased levels of activated caspase-3 and -7 in treated cells compared to controls.

- Enzyme Inhibition : Another study focused on the inhibition of GSK-3β by 3-fluorobenzylisocyanide demonstrated a dose-dependent response. The compound's ability to reduce GSK-3β activity below 50% at micromolar concentrations suggests its potential as a therapeutic agent in conditions like Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.